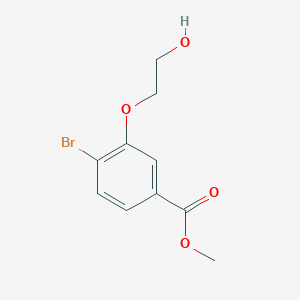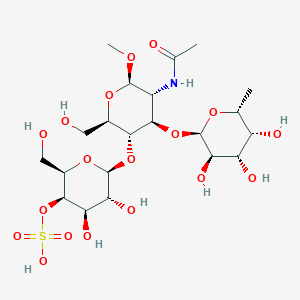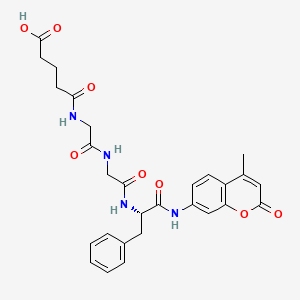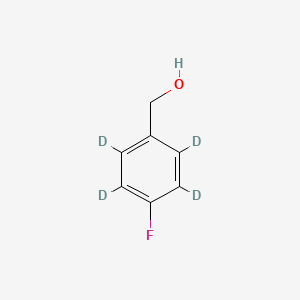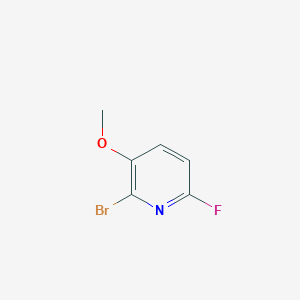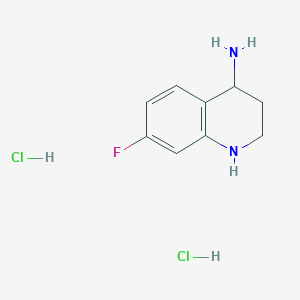
7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride
Vue d'ensemble
Description
“7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride” is a chemical compound with the CAS number 1803592-88-2 . It has a molecular weight of 239.12 and a molecular formula of C9H13Cl2FN2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 239.12 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Applications De Recherche Scientifique
Neuroprotective and Antidepressant-like Activity
A study by Antkiewicz‐Michaluk, Wąsik, and Michaluk (2018) highlights the neuroprotective, antiaddictive, and antidepressant-like properties of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally related to tetrahydroquinolines. The research suggests that MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system play a crucial role in its neuroprotection. The compound showed potential as an antidepressant and antiaddictive drug in animal models, indicating the therapeutic effects may be coupled with activation of the monoaminergic system in the brain, simultaneous inhibition of MAO-dependent oxidation, and reduction of the glutamate system activity (Antkiewicz‐Michaluk et al., 2018).
Tetrahydroisoquinolines in Therapeutics
Singh and Shah (2017) review the therapeutic applications of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, emphasizing their role in cancer, malaria, central nervous system disorders, cardiovascular and metabolic diseases. The US FDA approval of trabectedin for the treatment of soft tissue sarcomas underscores the importance of THIQs in anticancer drug discovery. This review indicates that a wide range of THIQ derivatives have been synthesized for various therapeutic activities, showcasing their potential as novel drug candidates (Singh & Shah, 2017).
Antibacterial Agents in Aquaculture
Rigos and Troisi (2005) discuss the use and environmental impact of antibacterial agents, including quinolone derivatives, in Mediterranean finfish farming. The review addresses the pharmacokinetics, efficacy, and environmental consequences of using these compounds in aquaculture. It emphasizes the need for prudent selection and use of antibacterials to minimize environmental contamination and the development of bacterial resistance, suggesting that drugs with low environmental persistence, low aquatic toxicity, and high antibacterial efficacy are preferable (Rigos & Troisi, 2005).
Excited State Hydrogen Atom Transfer
Manca, Tanner, and Leutwyler (2005) explore excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen bonded solvent ‘wire’ clusters, using 7-hydroxyquinoline as a scaffold. This study provides insights into the reaction mechanisms of hydrogen transfer in excited states, potentially relevant for understanding the photochemical properties of quinoline derivatives (Manca, Tanner, & Leutwyler, 2005).
Propriétés
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTFLVMKVWWHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1N)C=CC(=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


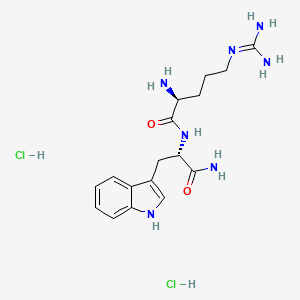


![5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445996.png)


![L-[6-13C]fucose](/img/structure/B1446002.png)
